Bis(2-ethylhexyl) Phosphate-d34

描述

Significance in Environmental and Bioanalytical Chemistry

In environmental chemistry, stable isotope labeling is invaluable for tracking pollutants and understanding their fate in various environmental compartments like water, soil, and air. alfa-chemistry.comnumberanalytics.com Many environmental contaminants are present at very low concentrations, making their accurate measurement challenging. The use of isotope-labeled internal standards significantly improves the accuracy and reliability of these measurements. alfa-chemistry.com

Similarly, in bioanalytical chemistry, which involves the analysis of substances in biological systems, stable isotope labeling is crucial for studying metabolism, pharmacokinetics, and exposure to foreign compounds. studysmarter.co.ukdiagnosticsworldnews.com By introducing a labeled compound, researchers can trace its path and transformation within an organism, providing critical insights into biological processes. numberanalytics.com

Bis(2-ethylhexyl) Phosphate (B84403) as an Analyte and its Deuterated Analog as a Research Tool

Bis(2-ethylhexyl) phosphate (BDEHP) is a diester of phosphoric acid and is recognized as a significant environmental analyte. sielc.comnih.gov It is a metabolite of several organophosphate esters (OPEs), which are widely used as flame retardants and plasticizers in a vast array of consumer and industrial products. nih.govnih.gov Due to their additive nature, OPEs can leach into the environment, leading to widespread human and environmental exposure. nih.govnih.gov The presence of BDEHP in environmental and biological samples is an indicator of exposure to its parent OPEs.

To accurately quantify BDEHP in complex matrices such as dust, water, or urine, a reliable internal standard is essential. nih.gov This is where Bis(2-ethylhexyl) Phosphate-d34 (BDEHP-d34) comes into play. In BDEHP-d34, 34 of the hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This significant mass difference allows for clear differentiation between the analyte (BDEHP) and the internal standard (BDEHP-d34) in a mass spectrometer, while their identical chemical properties ensure they behave the same way during analysis. The use of deuterated standards like BDEHP-d34 has been shown to improve the accuracy of organophosphate ester analysis. researchgate.netnist.gov

Historical Trajectory of Deuterated Organophosphate Ester Research

The study of organophosphorus compounds has a long history, dating back to the 19th century. mdpi.com Their use as insecticides began in the 1940s. mdpi.com The development of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), in the latter half of the 20th century, paved the way for more detailed environmental monitoring. nih.gov

The synthesis and use of deuterated internal standards for organophosphorus pesticides in water samples were being explored by the late 1990s to improve the quantitative analysis and circumvent issues with compound loss during analytical procedures. nih.gov As concerns grew over the environmental and health effects of OPEs, the need for more sophisticated analytical methods became apparent. This led to the development and application of a wider range of deuterated OPE standards, including those for diester metabolites like BDEHP. The evolution of high-resolution mass spectrometry has further enhanced the ability to distinguish and quantify these compounds with great precision. nih.govmdpi.com

Compound Information

| Compound Name | Synonyms |

| Bis(2-ethylhexyl) Phosphate | BDEHP, Di(2-ethylhexyl) phosphate, Bis(2-ethylhexyl)phosphoric acid nih.govsigmaaldrich.com |

| This compound | BDEHP-d34 |

| Deuterium | ^2H creative-proteomics.com |

| Organophosphate Esters | OPEs nih.gov |

Interactive Data Table: Properties of Bis(2-ethylhexyl) Phosphate

| Property | Value |

| Molecular Formula | C16H35O4P nih.gov |

| Molecular Weight | 322.42 g/mol sigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.com |

| Melting Point | -60 °C sigmaaldrich.com |

| Density | 0.965 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.443 sigmaaldrich.com |

| CAS Number | 298-07-7 sielc.comsigmaaldrich.com |

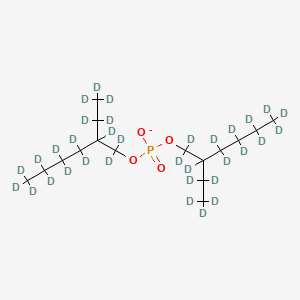

Structure

3D Structure

属性

分子式 |

C16H34O4P- |

|---|---|

分子量 |

355.62 g/mol |

IUPAC 名称 |

bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] phosphate |

InChI |

InChI=1S/C16H35O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D,16D |

InChI 键 |

SEGLCEQVOFDUPX-RFETUZSTSA-M |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

规范 SMILES |

CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC |

产品来源 |

United States |

Strategic Synthesis and Isotopic Characterization of Bis 2 Ethylhexyl Phosphate D34

Methodologies for the Chemical Synthesis of Deuterated Bis(2-ethylhexyl) Phosphate (B84403)

The synthesis of Bis(2-ethylhexyl) Phosphate-d34 is a multi-step process that requires careful selection of deuterated precursors and optimization of reaction conditions to ensure high isotopic incorporation and chemical purity.

Precursor Selection and Deuterium (B1214612) Incorporation Strategies

The key to synthesizing this compound lies in the use of a deuterated starting material for the ethylhexyl side chains. The most logical and efficient precursor for this purpose is 2-Ethyl-1-hexanol-d17 . nih.gov This commercially available, heavily deuterated alcohol provides the complete C8 backbone with 17 deuterium atoms, ensuring a high level of isotopic labeling in the final product.

The primary strategy for deuterium incorporation is to build the final molecule from this deuterated precursor rather than attempting to exchange hydrogens for deuteriums on the final Bis(2-ethylhexyl) Phosphate molecule. This approach is more controlled and leads to a more defined and higher level of isotopic enrichment. The synthesis of 2-Ethyl-1-hexanol-d17 itself is a complex process, often involving the catalytic deuteration of appropriate olefinic or acetylenic precursors using deuterium gas (D2) or deuterium oxide (D2O) as the deuterium source. rice.edu

Reaction Pathways and Optimization for Deuterated Esterification

With the deuterated precursor, 2-Ethyl-1-hexanol-d17, in hand, the formation of the phosphate ester can proceed through established methods for the synthesis of organophosphates. The most common and industrially relevant methods involve the reaction of the alcohol with either phosphorus pentoxide (P₄O₁₀) or phosphorus oxychloride (POCl₃). nih.govgoogle.com

Reaction with Phosphorus Pentoxide:

This method directly yields a mixture of mono- and di-ester phosphates. The reaction stoichiometry can be adjusted to favor the formation of the diester. A common approach involves the gradual addition of phosphorus pentoxide to the deuterated alcohol under controlled temperature conditions, typically ranging from ambient temperature to around 80°C. lgcstandards.com The reaction is often followed by a hydrolysis step to break down any polymeric phosphate species. lgcstandards.com

A representative reaction scheme is as follows: P₄O₁₀ + 4 C₈D₁₇OH → 2 [(C₈D₁₇O)PO(OH)]₂O [(C₈D₁₇O)PO(OH)]₂O + C₈D₁₇OH → (C₈D₁₇O)₂PO(OH) + (C₈D₁₇O)PO(OH)₂

Optimization of this pathway involves controlling the molar ratio of the reactants, the reaction temperature, and the mixing efficiency to maximize the yield of the desired diester and minimize the formation of the monoester and triester byproducts.

Reaction with Phosphorus Oxychloride:

An alternative route involves the reaction of 2-Ethyl-1-hexanol-d17 with phosphorus oxychloride. This reaction typically proceeds in a stepwise manner, first forming the alkyl phosphoryl dichloride, which can then be further reacted with another equivalent of the alcohol and subsequently hydrolyzed to yield the dialkyl phosphate. oxinst.comnih.gov The reaction often requires a base to neutralize the hydrochloric acid (HCl) byproduct.

A simplified representation of the reaction pathway is: POCl₃ + C₈D₁₇OH → C₈D₁₇OPOCl₂ + HCl C₈D₁₇OPOCl₂ + C₈D₁₇OH → (C₈D₁₇O)₂POCl + HCl (C₈D₁₇O)₂POCl + H₂O → (C₈D₁₇O)₂PO(OH) + HCl

Optimization parameters for this route include the choice of solvent, the type and amount of base used, the reaction temperature, and the rate of addition of the reactants.

Table 1: Typical Reaction Parameters for Deuterated Esterification

| Parameter | Method with P₄O₁₀ | Method with POCl₃ |

| Deuterated Precursor | 2-Ethyl-1-hexanol-d17 | 2-Ethyl-1-hexanol-d17 |

| Phosphorylating Agent | Phosphorus pentoxide | Phosphorus oxychloride |

| Molar Ratio (Alcohol:Agent) | 3:1 to 4:1 | 2:1 |

| Temperature | 40-90 °C | 0-25 °C (initial), then raised |

| Solvent | Often neat or with a non-polar solvent | Inert solvent (e.g., hexane) |

| Byproducts | Mono- and tri-esters | HCl, mono-ester |

| Post-reaction Treatment | Hydrolysis | Neutralization, Hydrolysis |

Rigorous Characterization of this compound for Isotopic Purity and Labeling Efficacy

Following synthesis, a thorough characterization of this compound is crucial to confirm its chemical identity, purity, and, most importantly, the extent and location of deuterium incorporation. This is typically achieved through a combination of spectroscopic and spectrometric techniques.

Spectroscopic Validation of Deuterium Content

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating the deuterium content and confirming the structure of the synthesized molecule.

¹H NMR Spectroscopy: In a fully deuterated compound like this compound, the ¹H NMR spectrum is expected to be significantly simplified compared to its non-deuterated counterpart. chemicalbook.com The absence of signals in the regions corresponding to the ethyl and hexyl protons would provide strong evidence for successful deuteration. Any residual proton signals would indicate incomplete deuteration, and their integration could be used to estimate the percentage of non-deuterated species. The only expected proton signal would be from the acidic phosphate proton (-OH), though this can sometimes be broad or exchange with residual water in the NMR solvent. chemicalbook.com

³¹P NMR Spectroscopy: ³¹P NMR is an excellent technique for characterizing organophosphorus compounds as it provides information about the chemical environment of the phosphorus atom. nih.govoxinst.com For this compound, a single major resonance is expected in the typical chemical shift range for dialkyl phosphates. The coupling of the phosphorus atom to the adjacent deuterated carbons (²J(P,C)) is generally not resolved in standard ³¹P NMR spectra. The chemical shift can confirm the formation of the phosphate ester.

Table 2: Expected NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Notes |

| ¹H | ~10-12 | Singlet (broad) | Corresponds to the P-OH proton. Absence of signals at ~0.8-1.6 ppm confirms deuteration of alkyl chains. |

| ³¹P | ~0-3 | Singlet | Confirms the formation of a dialkyl phosphate ester. |

| ²H | Various | Complex multiplets | Would confirm the presence and different environments of deuterium atoms but is not routinely performed for standard characterization. |

Mass Spectrometric Confirmation of Isotopic Enrichment

Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of the deuterated compound and quantifying the isotopic enrichment.

High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecular ion, which should correspond to the calculated mass of C₁₆HD₃₄O₄P. The measured mass should be significantly higher than that of the non-deuterated analogue (C₁₆H₃₅O₄P).

The isotopic distribution pattern of the molecular ion peak is also critical. For a highly enriched sample of this compound, the most abundant peak in the isotopic cluster will be at the mass corresponding to the d34 species. The relative intensities of the peaks for d33, d32, etc., can be used to calculate the atom percent deuterium enrichment.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the deuterated ion. The fragmentation of organophosphate esters often involves the cleavage of the C-O bond adjacent to the phosphorus atom. In the case of this compound, the fragmentation would be expected to produce deuterated alkyl fragments, further confirming the location of the deuterium labels.

Table 3: Mass Spectrometric Data for this compound

| Parameter | Expected Value/Observation |

| Molecular Formula | C₁₆HD₃₄O₄P |

| Calculated Exact Mass | 356.4405 |

| Observed Molecular Ion [M-H]⁻ | Consistent with the calculated exact mass |

| Isotopic Purity (Atom % D) | Typically >98% for commercially available standards |

| Key Fragmentation Ions | Fragments corresponding to the loss of deuterated alkyl chains |

Advanced Analytical Methodologies Employing Bis 2 Ethylhexyl Phosphate D34 As a Reference Standard

Quantitative Analysis of Bis(2-ethylhexyl) Phosphate (B84403) in Complex Matrices Using Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is the gold standard for the quantitative analysis of organic micropollutants. This technique involves the addition of a known amount of an isotopically labeled standard, such as Bis(2-ethylhexyl) phosphate-d34, to a sample prior to processing. Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of the analyte in the sample can be determined with high accuracy and precision, effectively correcting for procedural inefficiencies and matrix-induced variations. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of non-volatile compounds like BEHP in various complex matrices, including urine, water, and dust. nih.govnih.gov The use of this compound as an internal standard is critical in LC-MS/MS methods to compensate for variations in instrument response and matrix effects. nih.govnih.gov In a typical LC-MS/MS analysis, the precursor ions of both the native BEHP and the deuterated standard are selectively fragmented, and specific product ions are monitored for quantification. nih.gov This multiple reaction monitoring (MRM) approach enhances the selectivity of the analysis, minimizing interferences from other compounds in the matrix. nih.gov The similar retention times and ionization efficiencies of BEHP and its d34-labeled counterpart ensure that the internal standard accurately reflects the behavior of the native analyte throughout the analytical process. nih.gov This is particularly important for correcting ion suppression or enhancement, a common phenomenon in electrospray ionization (ESI) that can significantly impact the accuracy of quantification. nih.govchromatographyonline.com

Table 1: Illustrative LC-MS/MS Parameters for BEHP Analysis

| Parameter | Setting |

|---|---|

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.2 µm) ufz.de |

| Mobile Phase | Gradient of water and methanol/acetonitrile (B52724) with additives like ammonium (B1175870) acetate (B1210297) or formic acid nih.govsielc.com |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode massbank.eumassbank.eu |

| MS/MS Transition (BEHP) | [M+H]+ or [M-H]- → specific fragment ions ufz.demassbank.eu |

| MS/MS Transition (BEHP-d34) | [M+H]+ or [M-H]- (with mass shift) → corresponding fragment ions |

While LC-MS/MS is often preferred for non-volatile compounds, gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of BEHP, typically after a derivatization step to increase its volatility. nih.gov Common derivatization agents, such as silylating agents, are used to convert the polar phosphate group into a less polar, more volatile derivative suitable for GC analysis. nih.gov The use of this compound is equally critical in GC-MS methods. It is added to the sample before extraction and derivatization, thereby accounting for any analyte loss or incomplete derivatization that may occur during these sample preparation steps. nih.gov In GC-MS analysis, the mass spectrometer monitors specific ions characteristic of the derivatized BEHP and its deuterated internal standard. nist.gov The ratio of the peak areas of the analyte and the internal standard is then used for quantification. This approach has been successfully applied to various environmental samples, such as water and soil. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides an additional layer of confidence in the identification and quantification of BEHP. ufz.de Unlike tandem mass spectrometry which monitors specific mass transitions, HRMS measures the exact mass of the ions with very high accuracy. This allows for the determination of the elemental composition of the detected ions, providing a high degree of certainty in the identification of BEHP, even in highly complex matrices. ufz.demassbank.eu The use of this compound in LC-HRMS methods serves the same purpose as in LC-MS/MS, correcting for variations in sample preparation and instrument response. The high resolving power of HRMS can also help to distinguish the analyte signal from potential isobaric interferences, which are compounds that have the same nominal mass but a different elemental composition. ufz.de This enhanced selectivity is particularly valuable when analyzing samples with a high background of interfering compounds.

Method Validation and Quality Assurance Protocols Utilizing this compound

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. nih.gov The use of isotopically labeled internal standards like this compound is a cornerstone of robust method validation and routine quality assurance in the analysis of BEHP.

Complex sample matrices, such as urine, blood, and environmental extracts, contain numerous endogenous and exogenous compounds that can interfere with the analysis of the target analyte. nih.govchromatographyonline.com In mass spectrometry-based methods, these interferences can lead to a phenomenon known as the "matrix effect," where the ionization efficiency of the analyte is suppressed or enhanced, leading to inaccurate quantification. nih.govchromatographyonline.com this compound is instrumental in assessing and compensating for these matrix effects. researchgate.net Since the deuterated standard co-elutes with the native analyte and has nearly identical physicochemical properties, it is affected by the matrix in the same way. researchgate.net By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be effectively normalized, leading to more accurate and reliable results. researchgate.net Studies have shown that deuterated internal standards can successfully correct for significant signal suppression in complex biological samples. researchgate.net

The method detection limit (MDL) and the limit of quantification (LOQ) are key performance characteristics of an analytical method that define its sensitivity. The MDL is the minimum concentration of an analyte that can be measured and reported with 99% confidence that the analyte concentration is greater than zero, while the LOQ is the lowest concentration that can be quantitatively determined with a stated accuracy and precision. chromatographyonline.commdpi.com The use of this compound allows for a more accurate determination of these limits. By providing a stable and consistent reference signal, the internal standard helps to reduce the variability in the measurements at low concentrations, leading to a more reliable estimation of the method's sensitivity. For example, in the analysis of organophosphate esters in water, methods utilizing isotopically labeled standards have achieved LOQs in the low nanogram per liter range. nih.gov Similarly, in the analysis of DEHP metabolites in serum, the LOQ for MEHP was determined to be 5.0 ng/ml using an LC-MS/MS method with appropriate internal standards. nih.gov

Table 2: Performance Characteristics of an Exemplary Validated Method

| Parameter | Value | Reference |

|---|---|---|

| Recovery | 91.9% - 118.1% | nih.gov |

| Within-day Precision (CV) | 2.1% - 10.8% | nih.gov |

| Between-day Precision (CV) | 2.3% - 12.1% | nih.gov |

| Limit of Quantification (LOQ) | 0.009 - 0.11 µg/L (for various OPEs in water) | nih.gov |

| Limit of Quantification (LOQ) | 5.0 ng/mL (for MEHP in serum) | nih.gov |

Chromatographic Separation Strategies and their Enhancement by Deuterated Analogs for Analytical Robustness

The use of deuterated stable isotope-labeled (SIL) internal standards, such as this compound, is fundamental to achieving high accuracy and precision in modern quantitative analytical chemistry. These analogs are particularly crucial in chromatographic techniques coupled with mass spectrometry (MS). The near-identical chemical properties of a deuterated standard to its non-labeled counterpart ensure they behave similarly during sample preparation and analysis, yet their mass difference allows them to be distinguished by the mass spectrometer. This co-elution, or near co-elution, is key to correcting for variations in sample extraction, matrix effects, and instrument response, thereby enhancing analytical robustness.

However, a phenomenon known as the chromatographic isotope effect can cause slight differences in retention times between the deuterated and non-deuterated compounds. nih.gov This effect, which can be leveraged for optimization, underscores the importance of carefully developing chromatographic methods.

Reversed-Phase and Normal-Phase Chromatographic Optimization

The optimization of chromatographic conditions is critical for resolving analytes from matrix interferences and ensuring that the analyte and its deuterated internal standard exhibit predictable and reproducible behavior. Both reversed-phase (RP) and normal-phase (NP) chromatography are employed, with the choice depending on the specific analytical challenge.

In reversed-phase high-performance liquid chromatography (RP-HPLC), the most common mode for analyzing organophosphates, separation is based on hydrophobic interactions between the analytes and a nonpolar stationary phase (e.g., C18). tandfonline.com The mobile phase is typically polar, consisting of solvents like acetonitrile and water. sielc.comsielc.com When using deuterated standards like this compound, a slight but noticeable retention time difference is often observed compared to the native compound. Generally, the deuterated analog elutes slightly earlier than the non-deuterated (protiated) version. nih.govtandfonline.com This "inverse" isotope effect in RP-HPLC is attributed to the fact that carbon-deuterium (C-D) bonds are shorter, stronger, and less polarizable than carbon-hydrogen (C-H) bonds. This leads to weaker van der Waals interactions with the nonpolar stationary phase, causing the deuterated molecule to have a reduced affinity for the column and elute more quickly. tandfonline.comresearchgate.net While often minor, this separation must be accounted for during method development to ensure proper integration and quantification. For phosphate-containing analytes like Bis(2-ethylhexyl) Phosphate, peak shape can be a challenge due to interactions with residual metal contaminants in the HPLC system or with active silanol (B1196071) groups on the silica-based stationary phase. nih.gov Method optimization often involves adding small amounts of acid (e.g., formic or phosphoric acid) to the mobile phase or using column pretreatment to mitigate these interactions and reduce peak tailing. sielc.comnih.gov

Normal-phase liquid chromatography (NP-LC), which uses a polar stationary phase and a non-polar mobile phase, can also be used for the separation of organophosphate esters. In some cases, NP-LC can offer better resolution between deuterated and non-deuterated analogs compared to RP-LC. oup.com In this mode, the interaction is governed by polar forces such as hydrogen bonding and dipole-dipole interactions. The substitution of hydrogen with deuterium (B1214612) can alter these interactions, leading to chromatographic separation. oup.com The magnitude of the separation can be influenced by the number of deuterium atoms, with a higher degree of deuteration potentially leading to greater resolution. oup.com

The table below summarizes the general chromatographic behavior observed when using deuterated standards.

| Chromatography Mode | Stationary Phase Polarity | Typical Elution Order | Underlying Isotope Effect Principle |

| Reversed-Phase (RP) | Non-polar (e.g., C18) | Deuterated analog elutes before protiated analog. tandfonline.com | Weaker van der Waals interactions of C-D bonds with the stationary phase compared to C-H bonds. researchgate.net |

| Normal-Phase (NP) | Polar (e.g., silica, cyano) | Elution order is variable; separation is based on altered polar interactions. oup.com | Differences in hydrogen bonding and dipole-dipole interaction energies between the analyte and the polar stationary phase. oup.com |

| Gas Chromatography (GC) | Variable | On non-polar phases, deuterated analogs typically elute before protiated analogs. nih.govnih.gov | The slightly lower boiling point and reduced interaction of deuterated compounds with the stationary phase. nih.gov |

Application of Advanced Sample Preparation Techniques Integrated with Isotope Dilution

The accuracy of any analysis is heavily dependent on the sample preparation stage, which aims to extract the target analyte from its matrix (e.g., sediment, consumer products, biological fluids) and remove interfering substances. ca.govnih.gov Isotope dilution analysis (IDA), which involves the use of standards like this compound, is a powerful technique that is fully integrated into the sample preparation workflow to ensure analytical reliability. oup.com

The core principle of IDA is the addition of a known amount of the isotopically labeled standard to the sample at the very beginning of the preparation process. ca.gov Because this compound is chemically almost identical to the native Bis(2-ethylhexyl) Phosphate, it experiences the same physical and chemical losses during every subsequent step, including extraction, concentration, and cleanup.

Advanced sample preparation techniques are often required for complex matrices. For solid samples such as plastic, foam, or textiles, this may involve cryomilling to increase surface area, followed by solvent extraction using techniques like sonication or accelerated solvent extraction (ASE). ca.govresearchgate.net For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is common. nih.govntnu.no

The general workflow is outlined below:

Spiking: A precise volume of a standard solution containing this compound is added to the accurately weighed or measured sample. ca.govnih.gov

Extraction: The target analytes (both native and deuterated) are extracted from the sample matrix. For instance, sonication in a solvent like toluene (B28343) or dichloromethane (B109758) is a common method for extracting organophosphate esters from solid materials. ca.gov

Cleanup/Concentration: The resulting extract may be concentrated and purified, often using solid-phase extraction (SPE), to remove matrix components that could interfere with the chromatographic analysis.

Analysis: The final extract is analyzed by a chromatographic system, typically LC-MS/MS or GC-MS/MS. The mass spectrometer distinguishes between the native analyte and the deuterated standard based on their mass-to-charge ratios.

Quantification: The concentration of the native analyte is calculated based on the ratio of its instrument response to the response of the known amount of the deuterated internal standard. nih.gov This ratio corrects for any loss of analyte during the entire process, leading to a highly accurate result.

The integration of isotope dilution with these preparation methods provides robustness against procedural inconsistencies and matrix effects, which are common challenges in complex sample analysis.

The following table illustrates a generalized sample preparation workflow using isotope dilution for the analysis of organophosphate esters.

| Step | Procedure | Purpose | Role of Deuterated Standard |

| 1. Sample Homogenization | The sample (e.g., dust, sediment, polymer) is homogenized. | To ensure the analytical sub-sample is representative of the bulk material. | N/A |

| 2. Spiking with IS | A known mass of this compound is added to the sample. | To introduce the internal standard for isotope dilution quantification. ca.gov | Acts as a chemical mimic of the native analyte for the subsequent steps. |

| 3. Solvent Extraction | The spiked sample is extracted with an organic solvent (e.g., toluene, ethyl acetate) using sonication or vortexing. ca.govnih.gov | To move the analytes from the sample matrix into the liquid phase. | The standard is extracted with the same efficiency as the native analyte. |

| 4. Extract Cleanup | The extract is passed through a solid-phase extraction (SPE) cartridge. | To remove interfering co-extracted matrix components. researchgate.net | Any analyte loss during this cleanup step is mirrored by the loss of the standard. |

| 5. Final Preparation | The cleaned extract is evaporated and reconstituted in a suitable solvent for injection. | To concentrate the analyte and ensure compatibility with the chromatographic system. | The ratio of native analyte to the standard remains constant despite volume changes. |

| 6. Instrumental Analysis | The sample is analyzed by LC-MS/MS or GC-MS/MS. | To separate, detect, and quantify the native analyte and the deuterated standard. | The standard provides a stable reference point for accurate quantification. nih.gov |

Mechanistic Research on the Environmental and Biological Fate of Bis 2 Ethylhexyl Phosphate Analogs Using Deuterated Tracers

Investigating Environmental Transport and Distribution Dynamics of Bis(2-ethylhexyl) Phosphate (B84403) Analogs via Deuterium (B1214612) Labeling

The application of Bis(2-ethylhexyl) Phosphate-d34 as a tracer allows for the meticulous tracking of BEHP's movement through different environmental matrices. This approach is fundamental to understanding its partitioning behavior, which dictates its concentration and persistence in soil, water, and sediment.

Sorption and Desorption Behavior Studies in Environmental Compartments

The fate of BEHP in the environment is significantly influenced by its interaction with solid phases such as soil and sediment. Sorption processes, which involve the binding of the chemical to particulate matter, can reduce its bioavailability and mobility. Conversely, desorption releases the compound back into the aqueous phase, making it available for transport and biological uptake.

Studies utilizing deuterated tracers provide a clear picture of these sorption and desorption dynamics. For instance, research on the sorption of similar organophosphate compounds to materials like activated carbon has demonstrated the significant role of surface chemistry and the surrounding solution's properties, such as pH and the presence of other ions. nih.govresearchgate.net In one study, bis(2-ethylhexyl)phosphate modified activated carbon showed a high capacity for sorbing certain metal ions, a process influenced by electrostatic attraction. nih.govresearchgate.net The desorption of these ions could be selectively achieved by altering the chemical composition of the solution, highlighting the reversible nature of these interactions. nih.govresearchgate.net

Phosphate, a key component of BEHP, can also influence the sorption and desorption of organic matter in soils. slu.seethz.ch The addition of phosphate to soil has been shown to increase the concentration of dissolved organic carbon, indicating that phosphate can displace sorbed organic compounds from mineral surfaces. slu.seethz.ch This competition for binding sites is a critical factor in the mobility of organic contaminants.

Table 1: Factors Influencing Sorption and Desorption of BEHP Analogs

| Factor | Influence on Sorption/Desorption | Research Findings |

| pH | Affects the surface charge of sorbents and the ionization state of the compound. | Sorption of related compounds on activated carbon was found to be pH-dependent. nih.govresearchgate.net |

| Ionic Strength | Can enhance or reduce sorption through effects on electrostatic interactions. | The sorption capacity for certain ions decreased significantly with increasing salt concentrations. nih.govresearchgate.net |

| Organic Matter | Competes for binding sites on mineral surfaces, potentially increasing the mobility of BEHP. | Phosphate addition led to the desorption of soil organic matter. slu.seethz.ch |

| Sorbent Type | The physical and chemical properties of the soil or sediment determine the extent of sorption. | Activated carbon modified with bis(2-ethylhexyl)phosphate showed high sorption capacity. nih.govresearchgate.net |

Leaching and Runoff Potential Assessment

The potential for BEHP to contaminate groundwater and surface water bodies is directly related to its leaching and runoff characteristics. Leaching describes the vertical movement of the compound through the soil profile, while runoff refers to its transport across the land surface with rainwater.

Studies on the leaching of analogous compounds, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP) from microplastics, reveal that the leaching potential can vary significantly depending on the material. nih.gov For example, polyethylene-based microplastics have been shown to have a higher leaching potential for DEHP compared to biodegradable plastics. nih.gov The kinetics of this leaching process often follow established models, providing a framework for predicting the release of these additives over time. nih.gov Assessing the environmental risk associated with this leaching is crucial for understanding the potential impact on aquatic ecosystems. nih.gov

Elucidation of Abiotic Transformation Pathways for Bis(2-ethylhexyl) Phosphate in Natural Systems with Deuterated Probes

Abiotic transformation processes, which are chemical reactions that occur without the involvement of microorganisms, play a significant role in the environmental degradation of BEHP. The use of deuterated probes is essential for tracking the transformation products and determining the reaction mechanisms and kinetics.

Photolytic Degradation Mechanism Investigations under Simulated Environmental Conditions

Photolysis, or degradation by sunlight, can be a major transformation pathway for chemicals in surface waters and the upper layers of soil. While BEHP itself does not absorb light at wavelengths greater than 290 nm, precluding direct photolysis by sunlight, indirect photolytic processes can still occur. nih.gov

Research on the photolysis of the related compound, di(2-ethylhexyl) phthalate (DEHP), has shown that its degradation can be facilitated by natural water constituents such as nitrate (B79036) ions and ferric ions. nih.gov These substances can generate highly reactive hydroxyl radicals (•OH) under sunlight, which then attack and degrade the DEHP molecule. nih.gov The presence of fulvic acids, a component of natural organic matter, can also promote photolysis through energy transfer, although high concentrations can have an inhibitory effect by blocking sunlight. nih.gov The degradation of DEHP through photolysis proceeds through the breakdown of the side chains, eventually leading to the formation of phthalic anhydride (B1165640) and other smaller compounds. nih.gov

Hydrolytic Pathway Elucidation and Kinetic Studies

Hydrolysis, the reaction with water, is another key abiotic degradation pathway for organophosphate esters like BEHP. The ester linkages in the BEHP molecule are susceptible to being broken by water, leading to the formation of 2-ethylhexanol and phosphoric acid.

The rate of hydrolysis is influenced by factors such as temperature and pH. Studies on analogous organophosphate compounds have provided insights into these kinetics. For example, the hydrolysis half-life of dimethyl phosphoric acid, a simpler analog, was found to be 2.4 days in a neutral solution at 100 °C. nih.gov While increasing the carbon chain length, as in the case of BEHP, may not necessarily increase the hydrolysis rate, the presence of the ester functional groups makes hydrolysis an expected environmental degradation process. nih.gov

Redox Transformation Studies

Redox (reduction-oxidation) reactions can also contribute to the transformation of BEHP in the environment, particularly in anoxic sediments or groundwater where reducing conditions prevail. These reactions involve the transfer of electrons and can lead to the breakdown of the molecule. While specific studies on the redox transformation of this compound are limited, the principles of redox chemistry suggest that the phosphate group and the ester linkages could be susceptible to reduction or oxidation under specific environmental conditions.

Research on Biotransformation and Biodegradation Mechanisms of Bis(2-ethylhexyl) Phosphate Analogs Using Stable Isotopes

The use of stable isotope-labeled compounds, such as this compound, is a powerful technique for elucidating the complex biotransformation and biodegradation pathways of organophosphate esters like bis(2-ethylhexyl) phosphate (BEHP). These deuterated tracers enable precise tracking and quantification of the parent compound and its metabolites within various environmental and biological matrices. This approach overcomes the challenges posed by the ubiquitous presence of these compounds in the environment, which can otherwise lead to analytical interference. nih.gov The use of stable isotopes allows researchers to distinguish between the experimentally introduced compound and background contamination, providing clear and unambiguous results.

Microbial Degradation Pathway Identification and Enzyme Activity Research

The microbial degradation of bis(2-ethylhexyl) phosphate is a key process influencing its persistence in the environment. Studies employing deuterated analogs of BEHP have been crucial in mapping out the metabolic routes and identifying the enzymes responsible for its breakdown. Research has shown that various microbial communities can effectively degrade organophosphate esters. nih.gov The primary degradation pathway for BEHP typically begins with the hydrolysis of one of the ester linkages.

This initial hydrolytic step, often catalyzed by enzymes such as phosphatases and phosphodiesterases, results in the formation of mono(2-ethylhexyl) phosphate (MEHP). nih.govnih.gov Subsequent hydrolysis of the second ester bond can then release the second 2-ethylhexyl group, yielding inorganic phosphoric acid. nih.gov The use of deuterated BEHP allows for the unambiguous identification of these metabolites, as the labeled alkyl chains can be traced through the degradation process.

Several bacterial strains have been identified that can utilize BEHP and its analogs as a source of carbon and energy. For instance, strains like Ochrobactrum tritici and consortia containing Comamonadaceae, Achromobacter, and Pseudomonas have demonstrated the ability to degrade these compounds. nih.govresearchgate.net Metagenomic analysis of microbial cultures has highlighted the critical role of enzymes like phosphatase, phosphodiesterase, and cytochrome P450 in the degradation process. nih.gov The degradation of BEHP by microbial consortia is often more efficient than by individual strains, suggesting a synergistic relationship between different microorganisms in breaking down the compound. nih.gov

Table 1: Microbial Degradation of Bis(2-ethylhexyl) Phosphate

| Species/Consortium | Key Degradation Steps | Identified Metabolites |

|---|---|---|

| Ochrobactrum tritici WX3-8 | O-dealkylation | Di(2-ethylhexyl) phosphate, Mono(2-ethylhexyl) phosphate, Phosphoric acid, 2-ethylhexanol nih.gov |

| Enriched Microbial Culture | Hydrolysis, hydroxylation, methylation, carboxylation, glycosylation | Not explicitly detailed for BEHPP, but these are the general reactions observed. nih.gov |

| Enterobacter spp. YC-IL1 | Hydrolysis | Mono(2-ethylhexyl) phthalate, Phthalic acid nih.gov |

Bioaccumulation and Biotransformation Studies in Model Organisms

Investigating the bioaccumulation and biotransformation of BEHP in living organisms is essential for assessing its potential ecological impact. The use of deuterated BEHP in studies with model organisms, such as fish, provides accurate data on the uptake, distribution, metabolism, and excretion of the compound.

When aquatic organisms are exposed to BEHP, it can be absorbed from the water and accumulate in various tissues. nih.gov The hydrophobicity of the compound plays a significant role in its bioaccumulation potential. researchgate.net Once absorbed, BEHP undergoes biotransformation, primarily through metabolic pathways similar to those observed in microbes. In fish, BEHP can be metabolized to dealkylated and hydroxylated products. nih.gov For instance, tris(2-ethylhexyl) phosphate (TEHP), a close analog, is metabolized in rare minnows to di(2-ethylhexyl) phosphate (DEHP) and hydroxylated TEHP (OH-TEHP). nih.gov

These phase I metabolites can then undergo phase II metabolism, such as conjugation with glucuronic acid, to form more water-soluble compounds that are more easily excreted. nih.gov The use of deuterated tracers is critical in these studies to differentiate the metabolites from endogenous compounds and to accurately quantify the parent compound and its transformation products in various tissues. Such studies have shown that biotransformation can significantly reduce the bioaccumulation potential of the parent compound. nih.gov In zebrafish exposed to 2-ethylhexyl diphenyl phosphate (EHDPHP), fifteen different metabolites were identified, highlighting the complexity of biotransformation pathways. nih.gov

Table 2: Bioaccumulation and Biotransformation of BEHP Analogs in Model Organisms

| Organism | Compound | Key Findings |

|---|---|---|

| Rare Minnow (Gobiocypris rarus) | Tris(2-ethylhexyl) phosphate (TEHP) | TEHP was metabolized to di(2-ethylhexyl) phosphate (DEHP) and hydroxylated TEHP, which underwent further conjugation. Biotransformation reduced the bioaccumulation potential. nih.gov |

| Zebrafish (Danio rerio) | 2-Ethylhexyl diphenyl phosphate (EHDPHP) | Fifteen phase I and phase II metabolites were identified, with monohydroxylated products being the most prominent. nih.gov |

| Sheepshead Minnow (Cyprinodon variegatus) | Di-2-ethylhexyl phthalate (DEHP) | Hydrolysis was identified as a major metabolic pathway. Inhibition of metabolism led to increased bioaccumulation. nih.gov |

Plant Uptake, Translocation, and Metabolic Fate Research

The uptake of organophosphate esters like BEHP from contaminated soil and water by plants represents a potential pathway for these compounds to enter the food chain. nih.govnih.gov The use of deuterated tracers is invaluable for studying the absorption, movement, and metabolism of these chemicals within plant systems.

Research indicates that plants can absorb BEHP and its analogs through their roots. nih.govresearchgate.net The physicochemical properties of the specific organophosphate ester, such as its hydrophilicity, influence its uptake and translocation within the plant. nih.govresearchgate.net More hydrophilic compounds tend to be more mobile and can be transported from the roots to the shoots (acropetal transport). nih.govresearchgate.net

Once inside the plant, BEHP can be metabolized. nih.gov Similar to microbial and animal metabolism, the primary transformation pathway in plants is the hydrolysis of the ester bonds. nih.gov This leads to the formation of monoesters, such as mono(2-ethylhexyl) phosphate. nih.gov Studies with various edible plants have shown that while the parent compounds are taken up, they are often poorly translocated from the roots to the leaves. nih.gov The use of deuterated BEHP allows for the precise tracking of the parent compound and its metabolites in different plant tissues, providing definitive evidence of uptake, translocation, and transformation. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Bis(2-ethylhexyl) phosphate | BEHP |

| This compound | - |

| Mono-(2-ethylhexyl) phosphate | MEHP |

| Tris(2-ethylhexyl) phosphate | TEHP |

| 2-Ethylhexyl diphenyl phosphate | EHDPHP |

| Di(2-ethylhexyl) phthalate | DEHP |

| Mono-n-butyl phthalate | MnBP |

| Mono(2-ethylhexyl) phthalate | MEHP |

| Di-n-butyl phthalate | DnBP |

| 2-Ethylhexanol | - |

| Phosphoric Acid | - |

| Bis(2-ethylhexyl)-3,4,5,6-tetrabromophthalate | TBPH |

Applications of Bis 2 Ethylhexyl Phosphate D34 in Advanced Research Paradigms

Tracing Sources and Pathways of Bis(2-ethylhexyl) Phosphate (B84403) Contamination in Environmental Forensics Research

In environmental forensics, the identification of pollution sources and the elucidation of contaminant transport pathways are paramount. DEHP-d34 plays a crucial role in these investigations by acting as an isotopic tracer. Researchers can introduce a known quantity of DEHP-d34 into a system or use it as a surrogate standard to monitor the fate and transport of DEHP contamination.

The pervasive nature of DEHP in the environment often leads to background levels that can interfere with the accurate measurement of contamination from a specific source. nih.gov By using a deuterated standard like DEHP-d34, scientists can differentiate between the background DEHP and the DEHP being tracked from a particular point of release. This is especially valuable in complex environments such as industrial sites or waste disposal areas where multiple sources of phthalate (B1215562) contamination may exist. The distinct mass-to-charge ratio of DEHP-d34 allows for its precise detection and quantification using mass spectrometry, even in the presence of high concentrations of its non-deuterated counterpart.

A recent study highlighted the discovery of a related compound, bis-(2-ethylhexyl)-phenyl phosphate (BEHPP), as a widespread contaminant in surface soils, indicating the complexity and ubiquity of such pollutants. nih.gov The methodologies developed for tracking DEHP can be adapted for these newly identified emerging contaminants, with DEHP-d34 serving as a foundational tool for developing robust analytical approaches.

Isotope Ratio Mass Spectrometry (IRMS) for Source Apportionment and Environmental Cycling Studies

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to determine the origin and history of substances by measuring the relative abundances of their isotopes. rsc.org While IRMS typically focuses on natural variations in light stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N), the use of artificially enriched isotopic tracers like DEHP-d34 can significantly enhance source apportionment and environmental cycling studies.

By introducing DEHP-d34 into a controlled environmental system (a microcosm or mesocosm), researchers can meticulously track its movement and transformation. This allows for the determination of key environmental parameters such as:

Degradation Rates: By monitoring the disappearance of DEHP-d34 over time, scientists can calculate its half-life and degradation kinetics under various environmental conditions (e.g., aerobic vs. anaerobic, different soil types).

Transport Mechanisms: The detection of DEHP-d34 in different environmental compartments (water, soil, sediment, biota) away from the point of introduction provides direct evidence of its transport pathways.

Bioaccumulation and Trophic Transfer: Analyzing the presence and concentration of DEHP-d34 in organisms at different trophic levels can reveal the extent of its bioaccumulation and biomagnification within a food web.

These studies provide invaluable data for developing and validating environmental fate models, which are essential for predicting the long-term behavior and potential impact of DEHP and similar contaminants in the environment.

Integration of Deuterated Bis(2-ethylhexyl) Phosphate in Environmental Monitoring Programs for Trend Analysis and Source Tracking

Long-term environmental monitoring programs are crucial for assessing the effectiveness of regulations and identifying trends in pollution levels over time. The integration of deuterated standards like DEHP-d34 into these programs enhances the accuracy and reliability of the collected data.

When analyzing environmental samples (e.g., water, air, soil, biota) for DEHP, DEHP-d34 is added as an internal standard at a known concentration at the beginning of the analytical process. This allows for the correction of any analyte loss that may occur during sample extraction, cleanup, and instrumental analysis. The use of a deuterated internal standard is considered a best practice in analytical chemistry, as it compensates for matrix effects and ensures the high precision and accuracy of the quantitative results. nih.govoiv.int

For instance, in the analysis of phthalates in coffee or wine, deuterated standards, including a deuterated form of DEHP, are employed to ensure accurate quantification. nih.govoiv.int This approach is critical for trend analysis, where small changes in contaminant concentrations over time need to be reliably detected. By minimizing analytical variability, DEHP-d34 enables researchers to confidently identify increasing or decreasing trends in DEHP pollution, which can then be correlated with changes in industrial practices, regulations, or land use.

The table below illustrates the application of DEHP-d34 as an internal standard in a hypothetical environmental monitoring scenario for water samples.

| Sample ID | Sample Type | DEHP-d34 Spiked (ng/L) | Measured DEHP (ng/L) | Corrected DEHP (ng/L) |

| W-01 | River Water | 50 | 120 | 125 |

| W-02 | Industrial Effluent | 50 | 850 | 875 |

| W-03 | Groundwater | 50 | 30 | 32 |

| W-04 | Drinking Water | 50 | 5 | 5.5 |

This table is for illustrative purposes only.

Role of Bis(2-ethylhexyl) Phosphate-d34 in Method Development for Emerging Contaminants Research

The field of environmental science is constantly challenged by the emergence of new and previously unrecognized contaminants. The development of robust and sensitive analytical methods is essential for the detection and quantification of these emerging pollutants. DEHP-d34 plays a significant role in this area by serving as a benchmark compound for method development. clearsynth.com

Researchers developing new analytical techniques for polar and semi-volatile organic compounds can use DEHP-d34 to optimize various stages of their methodology, including:

Extraction Efficiency: Testing different extraction techniques (e.g., solid-phase extraction, liquid-liquid extraction) to maximize the recovery of DEHP-d34 from various matrices.

Chromatographic Separation: Fine-tuning chromatographic conditions (e.g., column type, mobile phase composition, gradient) to achieve optimal separation of DEHP-d34 from interfering compounds.

Mass Spectrometric Detection: Optimizing mass spectrometer parameters (e.g., ionization source, collision energy) to enhance the sensitivity and selectivity of DEHP-d34 detection.

Once a method has been successfully developed and validated using DEHP-d34, it can be readily adapted for the analysis of other emerging contaminants with similar physicochemical properties. This accelerates the process of developing analytical capabilities for new pollutants, enabling a more rapid response to potential environmental and human health risks. For example, methods developed for DEHP could be applied to other organophosphate esters, a class of compounds that includes emerging contaminants of concern. nih.gov

Future Directions and Emerging Research Avenues for Deuterated Bis 2 Ethylhexyl Phosphate Studies

Development of Novel Synthetic Routes for Diverse Deuterium-Labeled Organophosphate Esters

The synthesis of deuterated internal standards is a cornerstone of accurate environmental analysis. Future research will likely focus on developing more efficient and versatile synthetic routes to produce a wider range of deuterium-labeled OPEs. This includes not only analogs of commercially available OPEs but also their various degradation products and metabolites. Innovations in synthetic chemistry could lead to methods that allow for selective deuterium (B1214612) labeling at different positions within the molecule, providing tools to study specific chemical reactions and metabolic pathways. A key objective is to create a comprehensive library of deuterated OPE standards to support more extensive and accurate environmental monitoring and toxicological studies.

Advancements in High-Throughput Analytical Methodologies Incorporating Internal Standards

The demand for rapid and cost-effective analysis of a large number of environmental samples is driving the development of high-throughput analytical methodologies. The integration of deuterated internal standards like D34-BEHP is essential for ensuring the accuracy and precision of these methods. mdpi.com Future advancements are expected in the automation of sample preparation and analysis, utilizing techniques such as pressurized liquid extraction (PLE) and solid-phase extraction (SPE) coupled with advanced mass spectrometry. mdpi.comresearchgate.netykcs.ac.cn These high-throughput systems, when properly calibrated with deuterated standards, will enable more comprehensive spatial and temporal monitoring of OPEs in the environment. mdpi.com

Table 1: Comparison of Analytical Methodologies for OPE Analysis

| Methodology | Throughput | Use of Internal Standards | Key Advantages |

| Traditional GC-MS | Low to Medium | Essential for accuracy | Well-established, good for volatile OPEs |

| LC-MS/MS | Medium to High | Essential for accuracy | Suitable for a wider range of OPE polarities |

| High-Throughput Automated Systems | High | Critical for precision and accuracy | Reduced sample handling, increased efficiency |

Exploration of Isotopic Fractionation Effects During Environmental Transformation Processes

Isotopic fractionation, the partitioning of isotopes between two substances or phases, can provide valuable insights into the environmental transformation processes of OPEs. Future research is poised to explore how the ratio of deuterium to hydrogen in D34-BEHP and other deuterated OPEs changes during various degradation processes, such as hydrolysis, photolysis, and biodegradation. By studying these isotopic fractionation effects, scientists can better understand the mechanisms and kinetics of OPE degradation in different environmental compartments. This knowledge is crucial for developing more accurate models of the environmental fate and transport of these contaminants.

Integration with Computational Chemistry and Modeling for Predictive Research

Computational chemistry and molecular modeling are becoming increasingly powerful tools for predicting the properties and behavior of chemical compounds. nih.govdntb.gov.uamdpi.com In the context of deuterated OPEs, computational models can be used to predict their physicochemical properties, spectroscopic characteristics, and interactions with environmental matrices. nih.govmdpi.com Furthermore, these models can simulate the environmental fate of OPEs, including their transport, partitioning, and degradation pathways. researchgate.netnih.gov By integrating experimental data from studies using deuterated standards with computational predictions, researchers can develop more robust and predictive models for assessing the environmental risks associated with OPEs. nih.gov

Table 2: Applications of Computational Chemistry in OPE Research

| Application Area | Predictive Capability | Contribution to Research |

| Property Prediction | Physicochemical properties (e.g., solubility, vapor pressure) | Reduces the need for extensive experimental measurements |

| Spectroscopic Analysis | Mass spectra, NMR spectra | Aids in the identification and quantification of OPEs |

| Environmental Fate Modeling | Transport, degradation, and bioaccumulation | Enhances environmental risk assessment |

| Toxicological Prediction | Binding affinities to biological receptors | Helps to prioritize OPEs for further toxicological testing |

Interdisciplinary Research Collaborations for Comprehensive Environmental Assessments

Addressing the complex environmental challenges posed by OPEs requires a multidisciplinary approach. Future research will benefit from increased collaboration between analytical chemists, environmental scientists, toxicologists, and computational modelers. By combining their expertise, these interdisciplinary teams can conduct more comprehensive environmental assessments of OPEs. This includes everything from developing new analytical methods and synthesizing novel deuterated standards to conducting large-scale environmental monitoring campaigns and developing sophisticated models of OPE fate and effects. Such collaborations are essential for generating the scientific knowledge needed to inform effective environmental regulations and management strategies for OPEs.

常见问题

Basic Question: What analytical techniques are most suitable for quantifying Bis(2-ethylhexyl) Phosphate-d34 in environmental samples?

Methodological Answer:

this compound is commonly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) due to its isotopic purity. For LC-MS, deuterated analogs reduce matrix effects and improve quantification accuracy by matching the extraction efficiency and ionization behavior of non-deuterated analogs . In NMR, the distinct chemical shift of deuterated compounds aids in structural confirmation and quantification. Calibration curves should be constructed using deuterated standards to account for instrumental variability .

Advanced Question: How do isotopic effects influence the solvent extraction efficiency of this compound compared to its non-deuterated analog?

Methodological Answer:

Isotopic deuteration can alter hydrogen bonding and lipophilicity, potentially affecting extraction kinetics. To evaluate this, parallel experiments should compare the distribution coefficients () of this compound and its non-deuterated form (D2EHPA) in solvent extraction systems (e.g., aqueous/organic phases). Use inductively coupled plasma-mass spectrometry (ICP-MS) or radiolabeled tracers to quantify metal-ion extraction efficiency. Studies suggest deuterated compounds may exhibit marginally lower values due to reduced hydrogen-bonding capacity, necessitating adjustments in extraction protocols .

Basic Question: What synthetic routes are employed to prepare this compound?

Methodological Answer:

The synthesis typically involves acid-catalyzed deuteration of the parent compound, Bis(2-ethylhexyl) phosphate, using deuterium oxide () under controlled conditions. Key steps include:

Deuteration : Refluxing the parent compound with and a catalyst (e.g., ) to replace labile hydrogens.

Purification : Chromatographic separation (e.g., silica gel chromatography) to isolate the deuterated product.

Validation : Confirm deuteration efficiency via mass spectrometry (≥98% isotopic purity) and NMR to ensure no residual protiated hydrogens .

Advanced Question: How does the thermal stability of this compound compare to its non-deuterated counterpart under high-temperature experimental conditions?

Methodological Answer:

Deuterated compounds often exhibit higher thermal stability due to the kinetic isotope effect. To assess this:

- Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen/air atmospheres.

- Monitor degradation products via gas chromatography-mass spectrometry (GC-MS).

Studies indicate that C-D bonds in this compound decompose at ~10–15°C higher than C-H bonds in the protiated form, making it preferable for high-temperature applications like catalysis or polymer studies .

Basic Question: How is this compound validated as an internal standard in method development?

Methodological Answer:

Validation parameters include:

- Linearity : Correlation coefficient () ≥0.99 across the calibration range.

- Limit of Quantification (LOQ) : Typically ≤1 ng/mL for LC-MS applications.

- Recovery Efficiency : Compare spiked vs. observed concentrations in representative matrices (e.g., soil, plasma).

- Ion Suppression/Enhancement : Evaluate via post-column infusion experiments.

Deuterated standards mitigate matrix effects by co-eluting with target analytes, ensuring precise quantification .

Advanced Question: What strategies are employed to resolve co-elution interferences between this compound and structurally similar contaminants in complex matrices?

Methodological Answer:

- Chromatographic Optimization : Use ultra-high-performance liquid chromatography (UHPLC) with C18 or phenyl-hexyl columns to enhance resolution.

- High-Resolution Mass Spectrometry (HRMS) : Employ Q-TOF or Orbitrap systems to differentiate compounds via exact mass ( ppm error).

- Fragmentation Patterns : Compare MS/MS spectra to distinguish isotopic clusters from structural analogs (e.g., phthalate esters) .

Basic Question: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation.

- Waste Disposal : Follow hazardous waste protocols for organophosphates. Refer to Safety Data Sheets (SDS) for emergency procedures .

Advanced Question: How can this compound be utilized in toxicokinetic studies to track metabolite pathways?

Methodological Answer:

Deuterated analogs serve as tracers to study absorption, distribution, metabolism, and excretion (ADME):

Dosing : Administer this compound to model organisms (e.g., rodents).

Sample Collection : Analyze blood, urine, and tissue extracts via LC-HRMS.

Metabolite Identification : Use isotopic patterns to distinguish endogenous vs. exogenous metabolites.

This approach reveals hydroxylated or conjugated metabolites, aiding in mechanistic toxicology studies .

Basic Question: What regulatory guidelines apply to the use of this compound in pharmaceutical research?

Methodological Answer:

Comply with ICH Q2(R1) for analytical method validation and USP Chapter <1225> for qualification of reference standards. Ensure deuterated standards meet purity criteria (e.g., USP-NF monographs) and document synthesis pathways for regulatory submissions .

Advanced Question: What computational methods predict the environmental persistence of this compound compared to its protiated form?

Methodological Answer:

- Quantitative Structure-Activity Relationship (QSAR) Models : Estimate biodegradation half-lives using software like EPI Suite.

- Molecular Dynamics (MD) Simulations : Compare binding affinities to soil organic matter or enzymes.

Deuteration may slightly increase persistence due to slower enzymatic cleavage, but experimental validation via OECD 301/302 tests is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。